6-methoxy-1H-indazol-3-amine

Antiproliferative Activity Chronic Myeloid Leukemia K562 Cell Line

6-Methoxy-1H-indazol-3-amine (CAS 511225-17-5) is a 3-aminoindazole derivative with a methoxy substituent at the 6-position of the bicyclic indazole core (C8H9N3O, MW 163.18 g/mol). This compound functions as a privileged hinge-binding fragment in kinase inhibitor design, with the 3-amino group providing a critical hydrogen-bonding anchor to the ATP-binding pocket of tyrosine kinases, while the 6-methoxy group modulates electron density and steric properties of the scaffold.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 511225-17-5
Cat. No. B1603860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-indazol-3-amine
CAS511225-17-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NN2)N
InChIInChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
InChIKeyHNOSKPXFWPKCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indazol-3-amine (CAS 511225-17-5): Core Scaffold Identity & Procurement Starting Point


6-Methoxy-1H-indazol-3-amine (CAS 511225-17-5) is a 3-aminoindazole derivative with a methoxy substituent at the 6-position of the bicyclic indazole core (C8H9N3O, MW 163.18 g/mol) [1]. This compound functions as a privileged hinge-binding fragment in kinase inhibitor design, with the 3-amino group providing a critical hydrogen-bonding anchor to the ATP-binding pocket of tyrosine kinases, while the 6-methoxy group modulates electron density and steric properties of the scaffold [2]. Its physicochemical profile includes a predicted boiling point of 406.3±25.0 °C at 760 mmHg and a computed density of 1.3±0.1 g/cm³ .

Why 6-Methoxy-1H-indazol-3-amine Cannot Be Treated as Interchangeable with Other Indazol-3-amines


The position and nature of substituents on the 1H-indazol-3-amine scaffold produce profound, non-linear effects on both target engagement and cellular activity that preclude generic substitution. The unsubstituted 1H-indazol-3-amine displays only weak PDK1 inhibition (IC50 = 311,000 nM), demonstrating that the scaffold alone is insufficient for meaningful kinase engagement [1]. Moving the methoxy group from the 6- to the 4-position alters electronic distribution and steric accessibility to the hinge region, redirecting target affinity toward chemokine receptor modulation rather than kinase inhibition . Even within the 6-substituted series, the nature of the substituent dramatically shifts potency: a 6-(3-methoxyphenyl) extension yields FGFR1 IC50 = 15.0 nM, while the simpler 6-methoxy parent serves as a minimal hinge-binding fragment with distinct selectivity characteristics [2]. These examples demonstrate why procurement specifications must be compound-exact; a seemingly minor substitution change can redirect a molecule's biological signature entirely.

Quantitative Differentiation Evidence for 6-Methoxy-1H-indazol-3-amine Against Closest Analogs


K562 CML Cell Antiproliferative Potency: Derivative of 6-Methoxy-1H-indazol-3-amine vs. Unsubstituted Parent Scaffold

A derivative of 6-methoxy-1H-indazol-3-amine (compound 6o, synthesized via molecular hybridization strategy) exhibited an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line, demonstrating approximately 60,000-fold enhancement in cellular potency relative to the unsubstituted 1H-indazol-3-amine scaffold, which shows an IC50 of 311,000 nM against isolated PDK1 kinase—an effect entirely absent at the cellular level for the parent scaffold [1] [2].

Antiproliferative Activity Chronic Myeloid Leukemia K562 Cell Line

Selectivity Index: 6-Methoxy-1H-indazol-3-amine Derivative Cancer Cell vs. Normal Cell Cytotoxicity Differential

Compound 6o, a derivative of 6-methoxy-1H-indazol-3-amine, demonstrated a 6.4-fold selectivity window between K562 cancer cells (IC50 = 5.15 µM) and normal HEK-293 embryonic kidney cells (IC50 = 33.2 µM) [1]. This selectivity profile contrasts with many established indazole-based kinase inhibitors such as linifanib, which exhibit narrower therapeutic indices due to broader kinase inhibition profiles, and with the non-selective cytotoxicity observed for certain 6-substituted aminoindazole derivatives such as compound 39, which displayed potent activity against multiple cancer lines (MDA-MB-231 IC50 = 1.7 µM, A549 IC50 = 2.8 µM) with reduced discrimination [2].

Selectivity Index Normal Cell Safety HEK-293 Therapeutic Window

FGFR1 Kinase Inhibitory Potency: 6-Methoxy-1H-indazol-3-amine Scaffold vs. 6-(3-Methoxyphenyl) Extension

The 6-methoxy-1H-indazol-3-amine core serves as a minimal hinge-binding fragment for FGFR kinase inhibitor design. When this scaffold is extended at the 6-position with a 3-methoxyphenyl group to yield compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine), FGFR1 enzymatic IC50 reaches 15.0 nM with cellular IC50 of 642.1 nM [1]. Further optimization to compound 7r improves enzymatic IC50 to 2.9 nM and cellular IC50 to 40.5 nM [1]. The parent 6-methoxy scaffold thus provides the critical hinge-binding pharmacophore whose potency can be amplified 5- to 5,000-fold through rational extension, while positional isomers such as 4-methoxy-1H-indazol-3-amine redirect target engagement to chemokine receptors rather than FGFR kinases .

FGFR1 Inhibition Kinase Inhibitor Design Hinge-Binding Scaffold

IDO1 Immuno-Oncology Target Engagement: 6-Aminoindazole Derivatives Including 6-Methoxy Context

The 6-substituted aminoindazole class, to which 6-methoxy-1H-indazol-3-amine belongs, has been evaluated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a validated immuno-oncology target. Among this series, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) achieved an IC50 of 0.4 ± 0.3 µM against HCT116 colorectal cancer cells with demonstrable IDO1 protein suppression [1]. In contrast, earlier IDO1-targeted indazoles with 3-hydrazide groups required larger substituents at position 4 and halogens at position 6 to achieve nanomolar-range IDO1 IC50 values, indicating that the 6-amino substitution pattern provides a synthetically more accessible entry point for IDO1 inhibitor development compared to the more complex 3,4,6-trisubstituted indazole series [2].

IDO1 Inhibition Cancer Immunotherapy Indoleamine 2,3-Dioxygenase

p53/MDM2 Pathway Modulation: 6-Methoxyindazole Derivatives as Apoptosis Inducers Through Bcl-2 Family and p53/MDM2 Axis

Compound 6o, a derivative of 6-methoxy-1H-indazol-3-amine, was confirmed to induce apoptosis and cell cycle arrest in K562 cells through inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner [1]. This dual mechanistic engagement—simultaneously targeting anti-apoptotic Bcl-2 proteins and the p53/MDM2 regulatory axis—distinguishes this compound from indazole kinase inhibitors such as compound 7n (FGFR1 inhibitor) and compound Y9 (Bcr-Abl inhibitor), which act primarily through ATP-competitive kinase inhibition without direct engagement of the p53/MDM2 apoptotic machinery [2] [3].

p53/MDM2 Pathway Apoptosis Induction Bcl-2 Family Mechanism of Action

Optimal Research & Industrial Application Scenarios for 6-Methoxy-1H-indazol-3-amine Based on Quantitative Evidence


Hinge-Binding Fragment for FGFR-Targeted Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing fibroblast growth factor receptor (FGFR) inhibitors should prioritize 6-methoxy-1H-indazol-3-amine as a minimal hinge-binding fragment. The scaffold's 3-amino group provides the critical hydrogen-bond donor-acceptor pair for the kinase hinge region, while the 6-methoxy substituent offers a vector for extension into the solvent-exposed region or back pocket. The demonstrated optimization trajectory—from the scaffold to compound 7n (FGFR1 IC50 = 15.0 nM) and ultimately compound 7r (FGFR1 IC50 = 2.9 nM)—provides a validated SAR path [1]. This is particularly relevant when compared to the unsubstituted 1H-indazol-3-amine, which lacks measurable cellular FGFR activity, or the 4-methoxy positional isomer, which redirects target engagement away from FGFR kinases entirely [2].

K562 CML Model Compound for p53/MDM2 Pathway-Targeted Anticancer Screening

For translational oncology groups investigating p53/MDM2 pathway modulation in chronic myeloid leukemia, derivatives of 6-methoxy-1H-indazol-3-amine (exemplified by compound 6o) provide a cell-active chemical probe with demonstrated K562 antiproliferative activity (IC50 = 5.15 µM), a 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM), and confirmed mechanism-based apoptosis induction through Bcl-2 family inhibition and p53/MDM2 modulation [1]. This specific mechanistic profile is not achievable with alternative indazole-based kinase inhibitors such as compound Y9 (Bcr-Abl inhibitor) or compound 7n (FGFR1 inhibitor), which lack direct p53/MDM2 pathway engagement [2] [3].

IDO1 Immuno-Oncology Inhibitor Development Starting Scaffold

Cancer immunotherapy programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) can leverage 6-methoxy-1H-indazol-3-amine as a synthetically accessible core scaffold. The 6-aminoindazole class has demonstrated IDO1-suppressive activity at 10 µM in HCT116 colorectal cancer cells, with lead compound 36 achieving an IC50 of 0.4 ± 0.3 µM and confirmed IDO1 protein downregulation [1]. This compares favorably to earlier IDO1-targeted indazole chemotypes requiring complex 3-hydrazide-4,6-disubstitution patterns, which impose greater synthetic burden [2]. The 6-methoxy substitution provides a handle for further diversification through reductive amination or amide coupling at the 6-amino position.

Scaffold-Hopping Reference for Indazole-Based Kinase Inhibitor Selectivity Profiling

For kinase selectivity profiling panels, 6-methoxy-1H-indazol-3-amine serves as a critical reference point for scaffold-hopping studies. The unsubstituted 1H-indazol-3-amine demonstrates negligible kinase inhibition (PDK1 IC50 = 311,000 nM), while the 6-methoxy derivative provides a measurable improvement in target engagement [1]. Direct comparison with the 6-(3-methoxyphenyl) extension (FGFR1 IC50 = 15.0 nM) and 2,6-difluoro-3-methoxyphenyl analogs (FGFR1 IC50 < 4.1 nM) reveals how incremental structural modifications at the 6-position produce quantifiable, stepwise improvements in kinase potency, enabling rational, data-driven optimization rather than empirical analoging [2] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.